molecular formula C26H31N3O4 B2733294 Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899728-23-5

Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2733294
CAS No.: 899728-23-5
M. Wt: 449.551
InChI Key: NSPKXGRKKPYFID-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a structurally complex spiro heterocyclic compound featuring a fused pyrazolo-oxazine core, a piperidine ring, and a 3,4-dimethylphenyl substituent. Its ethyl carboxylate group at the 1'-position enhances solubility and pharmacokinetic properties, making it a candidate for drug discovery. Spiro compounds of this class are of interest due to their conformational rigidity, which can improve target selectivity and metabolic stability .

Properties

IUPAC Name

ethyl 2-(3,4-dimethylphenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4/c1-5-32-25(30)28-13-11-26(12-14-28)29-22(20-7-6-8-23(31-4)24(20)33-26)16-21(27-29)19-10-9-17(2)18(3)15-19/h6-10,15,22H,5,11-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPKXGRKKPYFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)C)C)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(3,4-dimethylphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate (CAS No. 899728-23-5) is a complex organic compound with potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H31N3O4C_{26}H_{31}N_{3}O_{4} with a molecular weight of 449.5 g/mol. The structure features a spiro linkage between a benzo[e]pyrazolo[1,5-c][1,3]oxazine and a piperidine ring, along with methoxy and carboxylate functional groups.

PropertyValue
CAS Number899728-23-5
Molecular FormulaC26H31N3O4
Molecular Weight449.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures may exhibit activity against specific enzymes and receptors involved in disease pathways.

Potential Targets

  • Glycogen Synthase Kinase 3β (GSK-3β) : This kinase is involved in multiple diseases including Alzheimer's disease and cancer. Compounds that inhibit GSK-3β are of significant interest for therapeutic development .
  • Leukotriene Receptors : Some derivatives have shown selective antagonistic activity against leukotriene receptors which are implicated in inflammatory responses .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to this compound exhibit varying degrees of biological activity:

  • GSK-3β Inhibition : Research has shown that certain derivatives can inhibit GSK-3β with IC50 values in the micromolar range. For instance, a related compound exhibited an IC50 of 1.6 µM against GSK-3β in neuroblastoma cell lines .

Case Studies

A notable case study involved the evaluation of a structurally similar compound's effect on neuroblastoma cells. Treatment with the compound resulted in increased levels of phosphorylated GSK-3β Ser9, indicating effective inhibition of GSK-3β activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Substituent Variations

Structurally analogous compounds share the spiro[pyrazolo-oxazine-piperidine] backbone but differ in substituents and peripheral groups. Key comparisons include:

Compound Name Substituents/Modifications Structural Similarity Index (Tanimoto Coefficient) Source/Reference
2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane] 4-Chlorophenyl at position 2; cyclohexane instead of piperidine Not explicitly calculated, but inferred high
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Ethoxyphenyl at position 5; lacks piperidine ring 0.95 (vs. reference compound in )
1-[2'-(2-Hydroxyphenyl)-7'-methoxy-1',10'b-dihydrospiro[piperidine-4,5'-pyrazolo[1,3]benzoxazin]-1-yl]ethan-1-one Hydroxyphenyl at position 2'; acetylated piperidine ~0.85 (estimated based on scaffold alignment)

Physicochemical and Pharmacokinetic Properties

Comparative data on solubility, logP, and metabolic stability highlight critical differences:

Compound logP Aqueous Solubility (mg/mL) Metabolic Stability (t₁/₂, liver microsomes) Source
Ethyl 1-(4-methoxyphenyl)-7-oxo-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 2.8 0.15 45 minutes
5-(4-Ethoxyphenyl)-2-phenyl-pyrazolo[1,5-c][1,3]benzoxazine 3.1 0.09 32 minutes
Target Compound (Ethyl 2-(3,4-dimethylphenyl)-...) ~3.5* ~0.05* Not reported Inferred

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